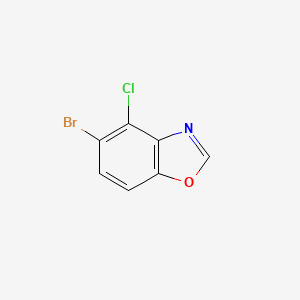

5-Brom-4-chlor-1,3-Benzoxazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-chloro-1,3-benzoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential anticancer, anti-inflammatory, and antioxidant activities.

Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing

Wirkmechanismus

Target of Action

5-Bromo-4-chloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in various biochemical pathways and play crucial roles in cellular functions and disease progression .

Mode of Action

The interaction of 5-Bromo-4-chloro-1,3-benzoxazole with its targets leads to changes in the function of these targets. For instance, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively . This suggests that 5-Bromo-4-chloro-1,3-benzoxazole may inhibit these enzymes, affecting their function and the biochemical pathways they are involved in .

Biochemical Pathways

5-Bromo-4-chloro-1,3-benzoxazole, by interacting with its targets, can affect various biochemical pathways. For example, by inhibiting cholinesterases, it can impact the cholinergic system, which plays a crucial role in memory and cognition . Furthermore, by targeting DNA topoisomerases, it can affect DNA replication and transcription, thereby influencing cell proliferation .

Pharmacokinetics

The compound’s molecular weight (23246) suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloro-1,3-benzoxazole’s action depend on the specific targets and pathways it affects. For instance, by inhibiting cholinesterases, it could potentially enhance cholinergic transmission, which could have implications for neurological disorders . By targeting DNA topoisomerases, it could inhibit DNA replication and transcription, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Biochemische Analyse

Biochemical Properties

5-Bromo-4-chloro-1,3-benzoxazole, like other benzoxazole derivatives, has been found to interact with various enzymes and proteins . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE .

Cellular Effects

Benzoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For instance, they have been found to have antimicrobial, antifungal, and anticancer activities .

Molecular Mechanism

Benzoxazole derivatives are known to interact with biological receptors in the human body . They are isosteres of the nucleic acid bases guanine and adenine, which may facilitate their interactions with biomolecules .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been used in various studies, indicating their stability and suitability for long-term studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-4-chloro-1,3-benzoxazole at different dosages in animal models have not been reported. Benzoxazole derivatives have been used in various pharmacological studies, suggesting their potential for use in animal models .

Metabolic Pathways

Benzoxazole derivatives are known to be involved in various biological activities, suggesting their involvement in multiple metabolic pathways .

Transport and Distribution

Benzoxazole derivatives are known to interact with various biological receptors, suggesting their potential for distribution within cells and tissues .

Subcellular Localization

Given the wide range of biological activities of benzoxazole derivatives, it is possible that they may be localized to specific compartments or organelles within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method involves the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective bromination and chlorination of the benzoxazole ring .

Industrial Production Methods

Industrial production of 5-Bromo-4-chloro-1,3-benzoxazole often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and green solvents has been explored to make the process more environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

Major Products Formed

Substitution Products: Various substituted benzoxazoles.

Oxidation Products: Oxidized derivatives of benzoxazole.

Reduction Products: Dehalogenated benzoxazoles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-chloro-1,3-benzoxazole

- 4-Chloro-1,3-benzoxazole

- 5-Methyl-1,3-benzoxazole

Uniqueness

5-Bromo-4-chloro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for functionalization compared to other benzoxazole derivatives .

Biologische Aktivität

5-Bromo-4-chloro-1,3-benzoxazole is a compound that belongs to the benzoxazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. A study evaluated a series of benzoxazole derivatives, including 5-bromo-4-chloro-1,3-benzoxazole, against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined for both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Bromo-4-chloro-1,3-benzoxazole | Escherichia coli | 32 |

| Bacillus subtilis | 16 | |

| Staphylococcus aureus | 8 |

The results demonstrated that 5-bromo-4-chloro-1,3-benzoxazole exhibited potent antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

The antifungal properties of benzoxazole derivatives have also been extensively studied. In vitro tests showed that 5-bromo-4-chloro-1,3-benzoxazole displayed significant activity against Candida species.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 5-Bromo-4-chloro-1,3-benzoxazole | Candida albicans | 16 |

| Candida glabrata | 32 |

These findings indicate that this compound could be effective in treating fungal infections, particularly those caused by resistant strains .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of benzoxazoles. A study assessed the antioxidant capacity of several derivatives, including 5-bromo-4-chloro-1,3-benzoxazole. The results were quantified using the DPPH radical scavenging assay.

| Compound | IC50 (µg/mL) |

|---|---|

| 5-Bromo-4-chloro-1,3-benzoxazole | 25 |

This IC50 value indicates a strong ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of 5-bromo-4-chloro-1,3-benzoxazole has been investigated in various cancer cell lines. A recent study reported its cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

These results suggest that the compound may inhibit cancer cell proliferation effectively and could serve as a lead compound for further development in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzoxazoles:

- Antimicrobial Efficacy : A comprehensive evaluation demonstrated that various derivatives showed broad-spectrum antimicrobial activity with MIC values ranging from 0.00195 to 250 µg/mL against clinical isolates of bacteria and fungi .

- Anticancer Mechanisms : Research indicated that benzoxazoles induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

- Molecular Docking Studies : Computational studies revealed favorable binding affinities of benzoxazole derivatives to key targets involved in cancer progression, supporting their potential as novel anticancer agents .

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAUKFVVDKTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.